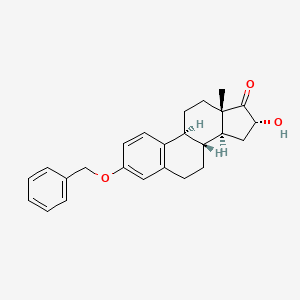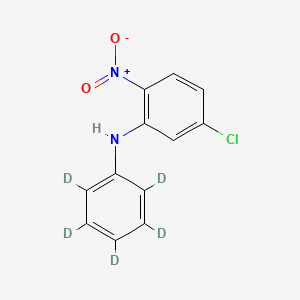
(3S)-3-Acetylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Acetylcyclopentan-1-one, also known as (S)-3-acetylcyclopentan-1-one, is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of cyclopentanone, featuring an acetyl group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
(3S)-3-Acetylcyclopentan-1-one can be synthesized through various methods. One common approach involves the catalytic stereoselective synthesis from donor-acceptor cyclopropanes and in situ-generated ketenes. This method employs a dual InBr3-EtAlCl2 Lewis acidic system, which promotes the diastereoselective (3 + 2)-cycloaddition of donor-acceptor cyclopropanes with ketenes to form cyclopentanones . The desired products are formed in good to excellent yields (70–93%) and with high diastereoselectivity and enantiospecificity .
Industrial Production Methods
Industrial production of cyclopentanone derivatives often involves the ketonic decarboxylation of adipic acid. This process uses catalytic amounts of weak bases such as sodium carbonate to selectively convert adipic acid into cyclopentanone . The reaction mechanism involves decarboxylation and nucleophilic attack at a second carboxyl group, retaining the stereochemistry of stereogenic centers in the β-positions .
化学反応の分析
Types of Reactions
(3S)-3-Acetylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
科学的研究の応用
(3S)-3-Acetylcyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a precursor in the synthesis of drugs and biologically active compounds.
作用機序
The mechanism of action of cyclopentanone, 3-acetyl-, (3S)- involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it acts as a substrate that undergoes transformation through the action of catalysts, leading to the formation of desired products. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions, influencing the selectivity and yield of the products .
類似化合物との比較
(3S)-3-Acetylcyclopentan-1-one can be compared with other similar compounds such as:
Cyclopentanone: The parent compound, which lacks the acetyl group.
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring strain and stability.
2-Pentanone and 3-Pentanone: Linear ketones with similar functional groups but different structural properties.
The uniqueness of cyclopentanone, 3-acetyl-, (3S)- lies in its chiral nature and the presence of the acetyl group, which imparts distinct reactivity and selectivity in chemical reactions.
特性
IUPAC Name |
(3S)-3-acetylcyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZOFYATNXBFFG-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)


![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)


